molecular formula C8H7N3O B3044516 N-(5-Cyanopyridin-2-YL)acetamide CAS No. 100130-61-8

N-(5-Cyanopyridin-2-YL)acetamide

Cat. No. B3044516
CAS RN: 100130-61-8
M. Wt: 161.16
InChI Key: SCYWJYZSYTVDIX-UHFFFAOYSA-N
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Description

“N-(5-Cyanopyridin-2-YL)acetamide” is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16100 . It is also known by other synonyms such as Acetamide, N-(5-cyano-2-pyridinyl), N-(5-Cyano-pyridin-2-yl)-acetamide, 6-acetylamino-nicotinonitrile, and 6-Acetamino-3-cyan-pyridin .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-(5-Cyanopyridin-2-YL)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(5-Cyanopyridin-2-YL)acetamide” consists of a pyridine ring attached to an acetamide group at the 2-position and a cyano group at the 5-position .


Chemical Reactions Analysis

“N-(5-Cyanopyridin-2-YL)acetamide” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“N-(5-Cyanopyridin-2-YL)acetamide” has a molecular weight of 161.16100. Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .

Scientific Research Applications

1. Spectroscopic and Molecular Docking Studies

N-(5-Aminopyridin-2-yl)acetamide, a related compound to N-(5-Cyanopyridin-2-YL)acetamide, has been subject to conformational analysis using density functional theory, vibrational spectroscopy, and molecular docking. This research provides insights into the molecular reactivity and stability of the molecule, with implications for its bioactivity and potential use in antidiabetic treatments (Asath et al., 2016).

2. Reactivity and Synthesis of Hybrid Molecules

The reactivity of compounds related to N-(5-Cyanopyridin-2-YL)acetamide has been explored, leading to the synthesis of hybrid molecules with potential applications in various chemical and pharmaceutical fields. For example, the synthesis of molecules bearing nicotinonitrile and pyrazole units offers avenues for the development of new chemical entities (Dotsenko et al., 2020).

3. Antitumor and Anticancer Applications

Several studies have investigated the antitumor properties of acetamide derivatives, including those similar to N-(5-Cyanopyridin-2-YL)acetamide. These compounds have shown significant inhibitory effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology (Wu et al., 2017).

4. Corrosion Inhibition Properties

Acetamide derivatives, akin to N-(5-Cyanopyridin-2-YL)acetamide, have been synthesized and evaluated as corrosion inhibitors. These compounds demonstrated promising efficiency in preventing corrosion, suggesting their potential application in materials science and engineering (Yıldırım & Cetin, 2008).

5. Use in Molecular Imprinted Polymers

The synthesis and application of molecular imprinted polymers incorporating compounds related to N-(5-Cyanopyridin-2-YL)acetamide have been explored. This research highlights the utility of these polymers in various scientific fields, including biotechnology and materials science (Fahim & Abu-El Magd, 2021).

Future Directions

The future directions for “N-(5-Cyanopyridin-2-YL)acetamide” could involve further exploration of its synthetic utility in building various organic heterocycles and its potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWJYZSYTVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734001
Record name N-(5-Cyanopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Cyanopyridin-2-YL)acetamide

CAS RN

100130-61-8
Record name N-(5-Cyanopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8 mmol of 6-Amino-nicotinonitrile were dissolved in THF. 2 eq of DIPEA were added. The reaction mixture was cooled to 0° C. and 1.0 eq of acetylchloride in THF added dropwise and the reaction stirred for 2 h. The product was isolated by extraction from ethylacetate/water.
Quantity
8 mmol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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